

Toxicological Profile of Senecionine

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Compound of Interest

Compound Name: *Florosenine*

Cat. No.: *B232019*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. "**Florosenine**" is understood to be Senecionine, a toxic pyrrolizidine alkaloid. Extreme caution should be exercised when handling this compound.

Executive Summary

Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the *Senecio* genus and other botanical sources[1]. It is a well-documented hepatotoxin with genotoxic and carcinogenic properties[1][2][3]. Human and animal exposure typically occurs through the ingestion of contaminated food, herbal remedies, or teas[1][4]. The toxicity of Senecionine is not inherent to the molecule itself but arises from its metabolic activation in the liver to highly reactive pyrrolic esters[1][3]. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to widespread cellular damage, particularly in the liver[1]. This document provides a comprehensive overview of the toxicological profile of Senecionine, including its mechanism of action, metabolism, and various toxicological endpoints.

Chemical and Physical Properties

Property	Value
IUPAC Name	(3Z,5R,6R,9a1R,14aR)-3-Ethylidene-3,4,5,6,9,9a1,11,13,14,14a-decahydro[1][5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Synonyms	Aureine, Senecionin, Florosenine
CAS Number	130-01-8
Molecular Formula	C18H25NO5
Molar Mass	335.400 g·mol ⁻¹
Appearance	Data not readily available
Solubility	Water-insoluble (as Senecionine base)

Source: PubChem CID 5280906[6]

Mechanism of Toxicity and Metabolism

The toxicity of Senecionine is a classic example of lethal synthesis, where a relatively non-toxic parent compound is converted into a highly toxic metabolite. This process primarily occurs in the liver.

Metabolic Activation

Upon ingestion, Senecionine is absorbed from the gastrointestinal tract and transported to the liver[1]. The metabolic fate of Senecionine can follow three main pathways: N-oxidation, ester hydrolysis, and oxidation[1].

- **Detoxification Pathways:** N-oxidation and ester hydrolysis are considered detoxification pathways, producing water-soluble metabolites that can be conjugated and excreted by the kidneys[1]. The N-oxide form, however, can be reduced back to Senecionine by cytochrome P450 (CYP450) monooxygenases, creating a potential for a futile cycle[1].
- **Toxicification Pathway:** The primary route for toxicity involves the oxidation of the pyrrolizidine core by hepatic CYP450 enzymes, particularly CYP3A4 and CYP3A5 in humans, to form

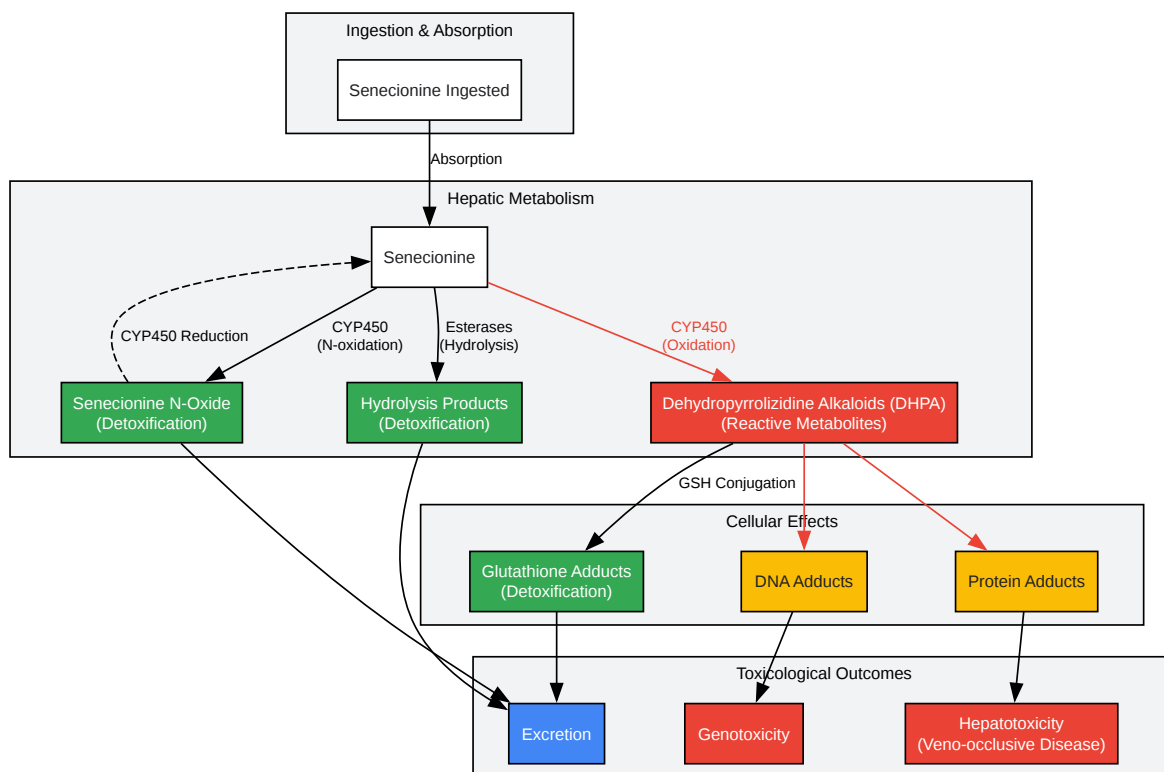
dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters[1][2][3]. These DHPAs are potent electrophiles.

Cellular Targets and Toxic Effects

The electrophilic pyrrolic metabolites of Senecionine can react with nucleophilic centers in cellular macromolecules[1].

- **DNA Adducts:** The pyrrolic esters can alkylate DNA bases, leading to the formation of DNA adducts and cross-links[1]. This DNA damage is the basis for the genotoxicity and carcinogenicity of Senecionine[1][3].
- **Protein Adducts:** These reactive metabolites also form adducts with amino acid residues in proteins, leading to enzyme inactivation and disruption of cellular function[1].
- **Glutathione Depletion:** The pyrrolic esters can be conjugated with glutathione (GSH), a cellular antioxidant, leading to its depletion[3]. Depletion of GSH renders hepatocytes more susceptible to oxidative stress and further damage[3].

The primary target organ for Senecionine toxicity is the liver. The damage to hepatic sinusoidal endothelial cells (HSECs) and hepatocytes can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[4][7]. This condition is characterized by the obstruction of hepatic sinusoids and can progress to liver failure[1].



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Metabolic pathway of Senecionine leading to toxicity.

Toxicological Data

Acute Toxicity

Species	Route of Administration	LD50	Reference
Rodents	Not specified	65 mg/kg	[1]
Rats	Intraperitoneal	77 mg/kg (males), 83 mg/kg (females)	[8]
Rats	Not specified	34-300 mg/kg (range for most toxic PAs)	[5]
Mice	Not specified	~65 mg/kg	[9]

Sub-chronic and Chronic Toxicity

Detailed quantitative data for NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) from sub-chronic and chronic studies on isolated Senecionine are not readily available in the provided search results. However, chronic exposure to plants containing Senecionine is known to cause cumulative liver damage, leading to cirrhosis and hepatic veno-occlusive disease[1]. A 90-day subchronic oral toxicity study of *Senecio scandens* extract, which contains pyrrolizidine alkaloids, in rats showed no obvious toxicity at doses up to 900 mg/kg/day, though caution at higher doses was advised[10].

Genotoxicity

Senecionine is a known genotoxic agent[3]. Its reactive metabolites can induce DNA damage, mutations, and chromosomal aberrations[1][3]. In vitro studies using primary cultures of rat hepatocytes have demonstrated the genotoxicity of Senecionine[11]. The comet assay has been used to show that extracts of *Senecio vulgaris*, which contains Senecionine, induce primary DNA damage in HepG2 liver cells in a dose-dependent manner[12][13][14].

Carcinogenicity

The genotoxic nature of Senecionine's metabolites underlies its carcinogenicity. Rodent studies have shown that Senecionine can induce tumor formation in various organs, including the liver, lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract[1]. While direct links to human cancers are not well-established, the International Agency for Research on Cancer (IARC) has classified other pyrrolizidine alkaloids as possibly carcinogenic to humans (Group 2B).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of Senecionine are limited in the provided search results. One study using the Chick Embryotoxicity Screening Test (CHEST) found the beginning of the embryotoxicity range for Senecionine to be between 3-30 micrograms[5][15]. The N-oxide form showed no effect even at a 100 microgram dose[5][15]. The authors extrapolated that for mammals, the embryotoxic range could be between 10-100 mg/kg of maternal body weight, which overlaps with the adult toxic dose range[5][15].

Experimental Protocols

Detailed experimental protocols for specific studies on Senecionine were not available in the search results. However, standardized protocols for toxicological testing are well-established. The following are generalized methodologies for key toxicological assessments relevant to Senecionine.

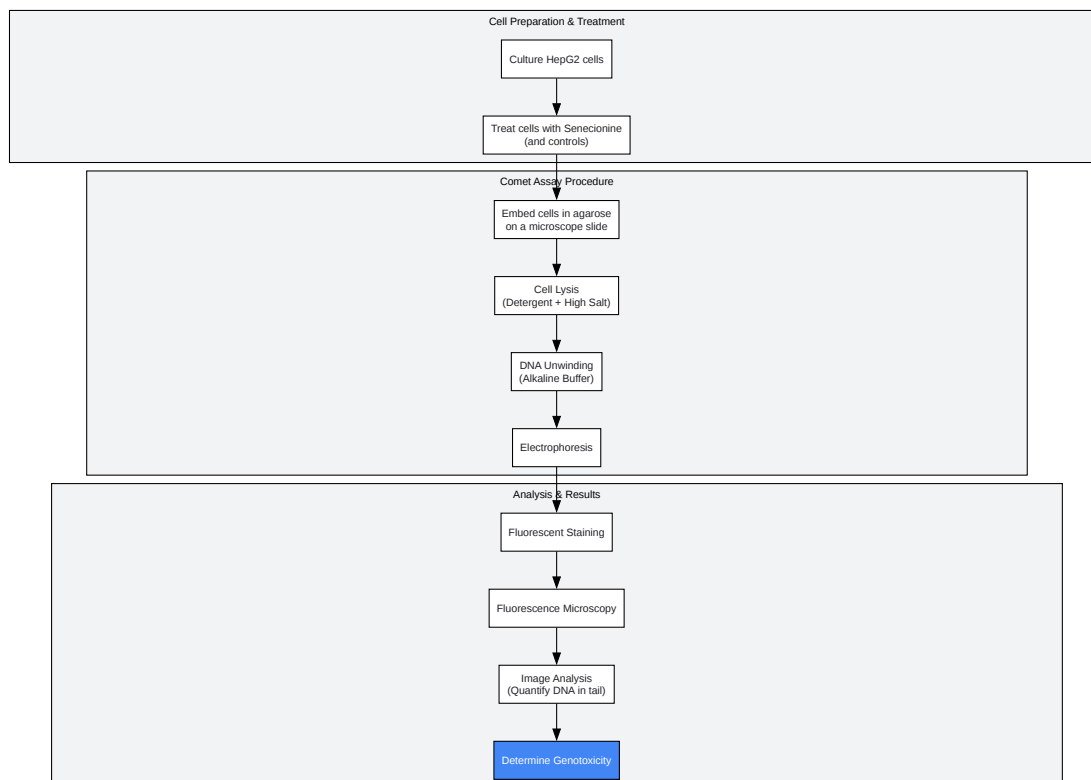
Acute Oral Toxicity (Rodent) - Up-and-Down Procedure (OECD 425)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Animals: Typically, female rats from a standard laboratory strain are used.
- Procedure:
 - A single animal is dosed with the test substance at a starting dose level.
 - The animal is observed for signs of toxicity and mortality over a 14-day period.
 - If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
 - This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).
- Data Analysis: The LD50 is calculated using maximum likelihood methods based on the dosing outcomes.

Genotoxicity: In Vitro Comet Assay (Based on OECD 489)

- Objective: To detect DNA strand breaks in cells.
- Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured to a suitable confluency.
- Treatment: Cells are exposed to various non-cytotoxic concentrations of Senecionine and appropriate positive and negative controls for a defined period.

- Cell Lysis and Electrophoresis:
 - Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
 - The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
 - The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the fragments based on size.
- Visualization and Analysis:
 - The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
 - Under a fluorescence microscope, damaged DNA with strand breaks migrates further in the gel, forming a "comet tail."
 - Image analysis software is used to quantify the extent of DNA damage (e.g., tail length, tail intensity).



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Generalized workflow for an *in vitro* Comet Assay.

Conclusion

Senecionine is a potent phytotoxin with significant health risks for humans and animals. Its toxicity is mediated by hepatic metabolic activation to reactive pyrrolic esters that cause cellular damage through the formation of DNA and protein adducts. The primary toxicological concerns are severe hepatotoxicity, leading to veno-occlusive disease, as well as genotoxicity and carcinogenicity. Given its presence in a wide range of plants, the potential for human exposure through contaminated food and herbal products remains a significant public health issue. Further research is warranted to establish clear dose-response relationships for chronic exposure and to develop effective strategies for mitigating the risks associated with Senecionine.

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